REACTION_CXSMILES
|
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.C(C(C)=O)(C)=[O:14].[C:19]([C:22]12[CH2:32][C:26]3([CH3:33])[CH2:27][C:28]([OH:31])([CH2:30][C:24]([CH3:34])([CH2:25]3)[CH2:23]1)[CH2:29]2)(=[O:21])[CH3:20]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:19]([C:22]12[CH2:32][C:26]3([CH3:33])[CH2:27][CH:28]([CH2:30][C:24]([CH3:34])([CH2:25]3)[CH2:23]1)[CH2:29]2)(=[O:21])[CH3:20].[CH3:19][C:22]12[CH2:29][C:28]3([OH:31])[CH2:30][CH:24]([CH2:25][C:26]([CH3:33])([CH2:27]3)[CH2:32]1)[CH2:23]2.[CH3:12][C:4]12[CH2:10][CH:8]3[CH2:7][CH:6]([CH2:11][C:2]([CH3:1])([C:9]3=[O:14])[CH2:3]1)[CH2:5]2 |f:3.4.5|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
9 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
cobalt (II) acetate
|
Quantity
|
0.0006 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was starred at 60° C. under an oxygen atmosphere
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |